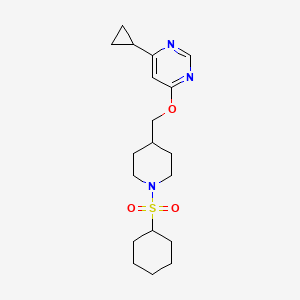

5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

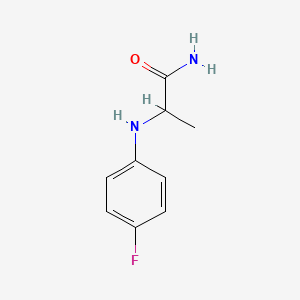

The compound 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are known for their diverse biological activities, including antitumor properties, and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. In the context of nitro-substituted benzimidazoles, methylation is a common modification, as seen in the study of methylation of 5-nitro-benzimidazoles, which yielded various methylated products depending on the solvent used . Although the specific synthesis of 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is not detailed in the provided papers, similar synthetic methods could be applied.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using spectroscopic methods such as FT-IR, FT-Raman, NMR, and ESI-MS, as demonstrated in the synthesis and characterization of dichloro/dimethyl benzimidazole derivatives . Density Functional Theory (DFT) calculations can provide insights into the optimized molecular geometry, energy values, and electronic properties, which are crucial for understanding the stability and reactivity of the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nitroreductive cyclization, as shown in the synthesis of benzimidazole-5-carboxylates . The presence of a nitro group in the compound suggests potential for similar reductive transformations. The nitro group can also influence the electronic distribution within the molecule, affecting its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as stability, decomposition points, and charge distributions, can be influenced by substituents on the benzimidazole core. For instance, methyl derivatives are found to be more stable than their chloro counterparts, and substituents can also affect the torsion angles between the benzimidazole and benzene rings, which in turn can influence the compound's physical properties . The presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and reactivity of the molecule .

Scientific Research Applications

Synthesis and Chemical Studies

- 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is involved in the preparation of optically active amino acid derivatives from methylated 5-amino-azaheterocycles. This process includes the reduction of nitro-benzimidazoles to 5-aminobenzimidazoles, which are then converted into complex amino acid derivatives (Hasan, Shaheen, Yunus, & Munir, 2000).

- Methylation studies of 5-nitro-benzimidazoles, including compounds related to 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole, reveal insights into chemical synthesis methods and structural analysis through mass and 1H NMR spectroscopy (Hasan, Shaheen, & Yunus, 2000).

Biological Activities and Pharmaceutical Potential

- Benzimidazole derivatives, including those similar to 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole, have been synthesized and shown to possess antibacterial and antifungal activities. Their general structure-activity relationships were determined, highlighting the potential for pharmaceutical applications (Vlaović et al., 1992).

- A study on benzimidazolone derivatives, which are structurally related to 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole, demonstrated significant antibacterial, antituberculosis, and antifungal activity. This suggests the potential of these compounds in developing new antimicrobial agents (Karale, Rindhe, & Rode, 2015).

Materials Science and Analytical Chemistry

- Benzimidazole derivatives have been studied for their fluorescent emission properties in various solvents, showing potential applications in materials science and analytical chemistry. The study of such compounds, including those related to 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole, helps in understanding the interaction of molecular structures with light and their potential uses in fluorescence-based applications (Verdasco et al., 1995).

properties

IUPAC Name |

5,6-dimethyl-1-[(2-methylphenyl)methyl]-4-nitrobenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11-6-4-5-7-14(11)9-19-10-18-16-15(19)8-12(2)13(3)17(16)20(21)22/h4-8,10H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCDAHFOUVOLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

![1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B3009575.png)